tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate
Overview
Description
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate typically involves the nucleophilic substitution reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in a dry aprotic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution reactions: The amino group can be involved in substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride in acetonitrile.
Oxidation: Oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional functional groups, while reduction could lead to simpler imidazole compounds.
Scientific Research Applications
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Tert-butyl imidazol-1-yl acetate: A related compound used in the synthesis of zoledronic acid.
Pyrimidine derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate is unique due to the presence of both the tert-butyl ester and the amino group on the imidazole ring
Properties
IUPAC Name |
tert-butyl 2-(2-aminoimidazol-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-7(13)6-12-5-4-11-8(12)10/h4-5H,6H2,1-3H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUIKQZDPRIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CN=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237900 | |
Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181370-71-8 | |
Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181370-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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